N-(4-chlorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
CAS No.: 872849-38-2
Cat. No.: VC5161291
Molecular Formula: C22H20ClN3O3
Molecular Weight: 409.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872849-38-2 |
|---|---|
| Molecular Formula | C22H20ClN3O3 |
| Molecular Weight | 409.87 |
| IUPAC Name | N-(4-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
| Standard InChI | InChI=1S/C22H20ClN3O3/c23-15-7-9-16(10-8-15)24-22(29)21(28)18-13-26(19-6-2-1-5-17(18)19)14-20(27)25-11-3-4-12-25/h1-2,5-10,13H,3-4,11-12,14H2,(H,24,29) |
| Standard InChI Key | HEPVAZMOMVHKOY-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)Cl |
Introduction
Molecular Formula and Weight
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Molecular Formula: C20H18ClN3O3
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Molecular Weight: Approximately 383.83 g/mol
Structural Features
This compound contains:
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A 4-chlorophenyl group, which introduces electron-withdrawing properties.
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An indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, which is known for its biological activity.
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A pyrrolidine moiety, contributing to its polarity and potential reactivity.
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An acetamide functional group, which may enhance solubility in polar solvents.
IUPAC Name
The systematic IUPAC name for this compound is:
N-(4-chlorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide.
Pharmacological Interest
Compounds containing indole structures and acetamide groups are often studied for their potential as:
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Anti-inflammatory agents: Indole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Anticancer drugs: Indole-based compounds have shown efficacy in disrupting cancer cell proliferation.
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CNS-active agents: The inclusion of the pyrrolidine group suggests potential activity in modulating neurotransmitter systems.
Research Focus
This compound could be explored for:
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Molecular docking studies to predict binding affinity with biological targets.
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In vitro and in vivo studies to evaluate its pharmacokinetics and pharmacodynamics.
General Synthetic Approach
The synthesis of N-(4-chlorophenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide involves:
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Starting with an indole derivative as the core scaffold.
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Functionalizing the indole at the 3-position with an acetamide group.
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Introducing the pyrrolidine moiety through alkylation or amidation reactions.
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Incorporating the 4-chlorophenyl group via nucleophilic substitution or coupling reactions.
Example Reaction Scheme
A plausible reaction sequence might include:
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Step 1: Synthesis of a substituted indole via Fischer indole synthesis.
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Step 2: Alkylation of the indole nitrogen with a chloroacetyl chloride derivative.
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Step 3: Coupling with pyrrolidine to form the tertiary amide bond.
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Step 4: Final functionalization with the chlorophenyl group using appropriate electrophiles.
Spectroscopic Characterization
To confirm the structure, the following techniques are typically employed:
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NMR Spectroscopy (¹H and ¹³C):
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Chemical shifts corresponding to aromatic protons in the indole and chlorophenyl groups.
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Signals for aliphatic protons in the pyrrolidine ring.
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Mass Spectrometry (MS):
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Molecular ion peak at m/z = 383 (consistent with molecular weight).
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Infrared (IR) Spectroscopy:
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Characteristic peaks for amide C=O stretching (~1650 cm⁻¹).
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Peaks for N-H bending and C-Cl stretching.
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Crystallographic Data
If crystallized, X-ray diffraction could provide detailed information on bond lengths, angles, and molecular conformation.
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